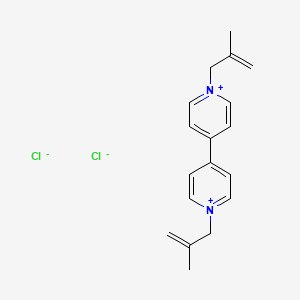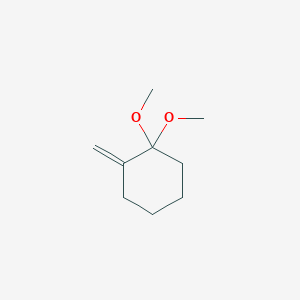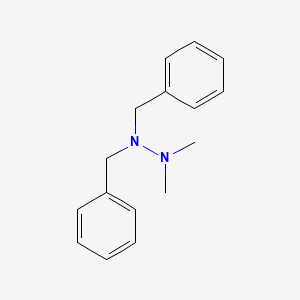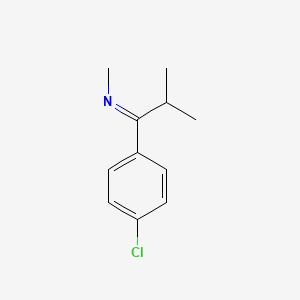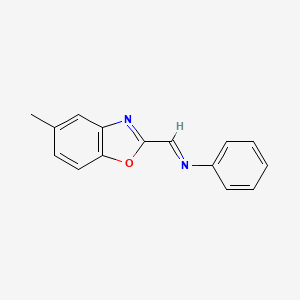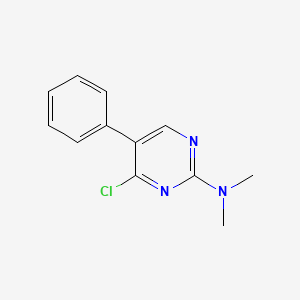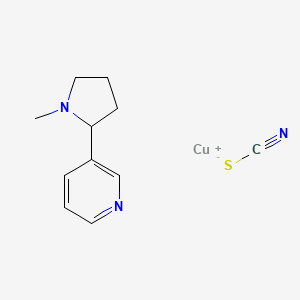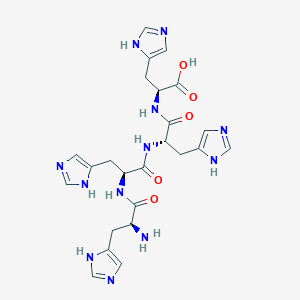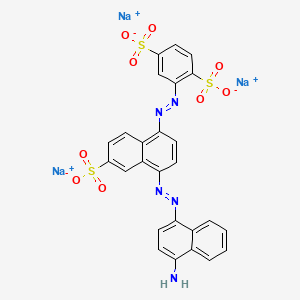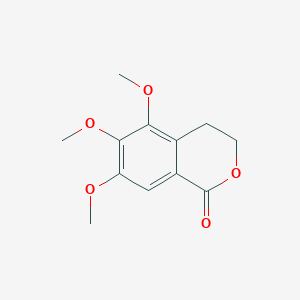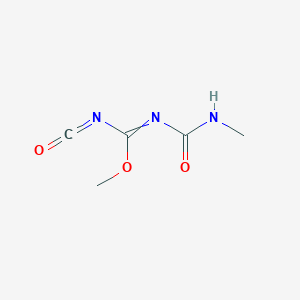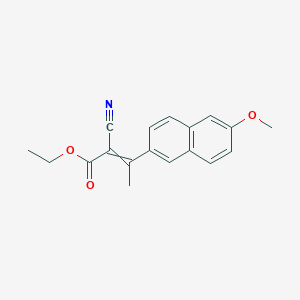
Ethyl 2-cyano-3-(6-methoxynaphthalen-2-yl)but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-cyano-3-(6-methoxynaphthalen-2-yl)but-2-enoate is a chemical compound that belongs to the class of cyanoacrylates. This compound is characterized by the presence of a cyano group, a methoxy-substituted naphthalene ring, and an ester functional group. Cyanoacrylates are known for their adhesive properties and are widely used in various industrial and medical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3-(6-methoxynaphthalen-2-yl)but-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting an aldehyde with a cyanoacetic ester in the presence of a base such as piperidine. The reaction is usually conducted in ethanol as the solvent, and the mixture is heated until the formation of a precipitate .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-cyano-3-(6-methoxynaphthalen-2-yl)but-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Amides and alcohol derivatives.
Applications De Recherche Scientifique
Ethyl 2-cyano-3-(6-methoxynaphthalen-2-yl)but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of adhesives and coatings due to its strong adhesive properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-cyano-3-(6-methoxynaphthalen-2-yl)but-2-enoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. The methoxy-substituted naphthalene ring can engage in π-π interactions with aromatic residues in biological systems, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxyphenyl 2-(6-methoxynaphthalen-2-yl)propanoate
- Benzo[d][1,3]dioxol-5-yl-2-(6-methoxynaphthalen-2-yl)propanoate
Uniqueness
Ethyl 2-cyano-3-(6-methoxynaphthalen-2-yl)but-2-enoate is unique due to the presence of the cyano group, which imparts distinct reactivity and potential biological activity. The combination of the cyano group with the methoxy-substituted naphthalene ring and ester group makes this compound versatile for various applications in research and industry.
Propriétés
Numéro CAS |
66115-51-3 |
|---|---|
Formule moléculaire |
C18H17NO3 |
Poids moléculaire |
295.3 g/mol |
Nom IUPAC |
ethyl 2-cyano-3-(6-methoxynaphthalen-2-yl)but-2-enoate |
InChI |
InChI=1S/C18H17NO3/c1-4-22-18(20)17(11-19)12(2)13-5-6-15-10-16(21-3)8-7-14(15)9-13/h5-10H,4H2,1-3H3 |
Clé InChI |
SNYWCBOBDSGPJW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C(C)C1=CC2=C(C=C1)C=C(C=C2)OC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


